molecular formula C23H29N3O4S B4495318 1-ACETYL-N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE

1-ACETYL-N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE

Cat. No.: B4495318
M. Wt: 443.6 g/mol
InChI Key: FDIKNMORYWPVQP-UHFFFAOYSA-N
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Description

1-ACETYL-N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise in various fields of scientific research.

Preparation Methods

The synthesis of 1-ACETYL-N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of hydrazines with ketones or aldehydes under acidic conditions . The specific reaction conditions, such as the choice of acid and temperature, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining high efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of indole-2,3-dione derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

1-ACETYL-N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-ACETYL-N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various receptors, influencing cellular signaling pathways. This binding can lead to changes in gene expression, protein activity, and overall cellular function .

Comparison with Similar Compounds

Compared to other indole derivatives, 1-ACETYL-N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE stands out due to its unique combination of functional groups. Similar compounds include:

Properties

IUPAC Name

1-acetyl-N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S/c1-17(27)26-14-9-19-15-22(7-8-23(19)26)31(28,29)24-16-18-3-5-20(6-4-18)30-21-10-12-25(2)13-11-21/h3-8,15,21,24H,9-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDIKNMORYWPVQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCC3=CC=C(C=C3)OC4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ACETYL-N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
1-ACETYL-N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
1-ACETYL-N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
1-ACETYL-N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
1-ACETYL-N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE
Reactant of Route 6
1-ACETYL-N-({4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}METHYL)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE

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